3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[2-(triazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-14-4-6-15(7-5-14)24-16-3-1-2-13(12-16)17(23)19-10-11-22-20-8-9-21-22/h1-9,12H,10-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWUZCEXMJNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCCN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide typically involves a multi-step process:
Formation of the 4-fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated benzene derivative under basic conditions to form the 4-fluorophenoxy intermediate.
Synthesis of the 2H-1,2,3-triazol-2-yl ethyl intermediate: This step involves the reaction of an azide compound with an alkyne derivative through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 2H-1,2,3-triazol-2-yl ethyl intermediate.
Coupling of intermediates: The final step involves the coupling of the 4-fluorophenoxy intermediate with the 2H-1,2,3-triazol-2-yl ethyl intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis of the Benzamide Moiety
The benzamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating bioactive metabolites.
Reaction Conditions
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Reagents | 6 M HCl (aq.) | 2 M NaOH (aq.) |
| Temperature | 100°C (reflux) | 80°C |
| Time | 12–24 h | 6–8 h |
| Product | 3-(4-Fluorophenoxy)benzoic acid | Sodium salt of the acid |
The reaction mechanism involves nucleophilic attack by water on the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen .
Triazole Ring Functionalization
The 2H-1,2,3-triazol-2-yl group participates in coordination chemistry and click reactions due to its electron-deficient nature.
Key Reactions
-
N-Alkylation:
The triazole’s nitrogen atoms react with alkyl halides under basic conditions (e.g., NaH/DMF) to form quaternary ammonium derivatives.
Aryl Ether (Fluorophenoxy) Reactivity
The 4-fluorophenoxy group displays limited reactivity under standard conditions but can undergo cleavage or substitution under extreme settings:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic Cleavage | Concentrated H2SO4, 120°C | Phenol formation (low yield) |
| Nucleophilic Substitution | KOtBu/DMF, 100°C | Replacement of F with nucleophiles (e.g., -OH, -NH2) |
Fluorine’s poor leaving-group character necessitates strong bases or catalysts for substitution .
Stability Under Physiological Conditions
The compound’s stability in aqueous environments determines its pharmacokinetic profile:
| Condition | Observation | Citation |
|---|---|---|
| pH 7.4 (37°C) | Slow hydrolysis (t1/2 > 48 h) | |
| UV Light (254 nm) | Degradation via radical pathways | |
| Oxidative Stress | Triazole ring remains intact |
Synthetic Modifications
The compound serves as a scaffold for derivatization. Notable transformations include:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, the incorporation of the triazole structure in various analogs has led to the development of new anti-cancer agents with reduced toxicity compared to traditional chemotherapeutics like Sorafenib .
Case Study :
A series of 1,2,3-triazole-cored compounds were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines, including hepatocellular carcinoma (HepG2) and lung carcinoma (A549). The structure–activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced their anti-cancer activity, with some compounds exhibiting IC50 values comparable to established drugs .
Biological Studies
2. Interaction with Biological Targets
The interaction of 3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide with biological macromolecules is crucial for understanding its mechanism of action. Interaction studies have shown that this compound can effectively bind to specific targets involved in cancer progression and inflammation.
Case Study :
Research involving the binding affinity of this compound to various proteins has demonstrated its potential as a lead compound for drug development. For example, studies on its interaction with kinases showed promising results for selective inhibition .
Synthetic Methodologies
3. Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. One effective method includes using click chemistry techniques for the formation of the triazole ring .
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Addition | Formation of an intermediate by reacting a phenolic compound with an isocyanate. |
| 2 | Cycloaddition | Utilization of copper-catalyzed azide–alkyne cycloaddition to form the triazole moiety. |
| 3 | Purification | High-performance liquid chromatography (HPLC) is often employed to purify the final product. |
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. The compound features a fluorinated phenoxy group and a triazole moiety, which are known to enhance biological interactions and therapeutic efficacy. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.33 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇FN₄O |
| Molecular Weight | 302.33 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that compounds containing triazole rings often exhibit significant anticancer properties. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects comparable to established chemotherapeutics. For instance, it has been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival.
One study highlighted that derivatives of triazole compounds showed IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against multiple cancer types, indicating potent activity .
Antimicrobial Activity
The triazole moiety is also associated with antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.
In vitro studies have reported that certain triazole derivatives exhibit broad-spectrum antimicrobial activity, making them promising candidates for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the phenoxy and triazole groups can significantly affect potency and selectivity.
Key Findings:
- Fluorination: The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Triazole Ring: Variations in substituents on the triazole ring can alter biological activity; for example, substituents that increase electron density typically enhance activity against certain cancer cell lines.
- Phenoxy Group: The position and nature of substituents on the phenoxy group are critical for modulating interactions with target proteins involved in disease pathways .
Case Studies
-
Cytotoxicity in Cancer Cells: A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC₅₀ value of 15 µM after 48 hours of treatment.
Treatment Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 15 50 - Antimicrobial Efficacy: In a separate investigation involving Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both strains, suggesting effective antimicrobial properties.
Q & A
Basic: What synthetic strategies are recommended for optimizing the preparation of 3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzamide core via coupling of 3-(4-fluorophenoxy)benzoic acid with 2-(2H-1,2,3-triazol-2-yl)ethylamine using coupling agents like HATU or EDCI in DMF or THF .
- Step 2: Purification via preparative HPLC under acidic conditions to isolate the product .
- Optimization Tips:
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (ESI-MS): Exact mass verification (e.g., [M+H]+ = 332.10) to validate molecular formula .
- X-ray Crystallography: For absolute configuration determination (space group P212121, unit cell parameters: a = 7.098 Å, b = 11.423 Å, c = 18.949 Å) using SHELXL refinement .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Variable Substituents:
- Assay Design:
Advanced: How to resolve contradictions between crystallographic data and computational docking models?
Methodological Answer:
- Multi-Technique Validation:
- Refinement Protocols: Apply TWINABS for twinned crystals or SHELXD for phase correction in ambiguous cases .
Advanced: What in vivo strategies are effective for translating in vitro activity of this compound?
Methodological Answer:
- Dosing Protocols:
- Pharmacokinetic Profiling:
Basic: How to assess the impact of polymorphism on biological activity?
Methodological Answer:
- Crystallographic Screening: Identify polymorphs via solvent-drop grinding or temperature-gradient crystallization .
- Dissolution Testing: Compare solubility of Form I (high-energy) vs. Form II (low-energy) in PBS (pH 7.4) .
- Bioactivity Correlation: Test polymorphs in enzyme inhibition assays (e.g., acps-pptase IC50 shifts) .
Advanced: What computational approaches predict target interactions for this compound?
Methodological Answer:
- Molecular Docking:
- Free Energy Calculations:
- Compute ΔG binding via MM-PBSA to rank analogs .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Reaction Optimization:
- Workup Adjustments:
Advanced: What enzymatic assays are suitable for identifying novel targets?
Methodological Answer:
- Kinase Profiling: Screen against PKC or MAPK panels (Eurofins) at 10 µM .
- TRPM8 Antagonism: Use calcium flux assays in HEK293 cells expressing human TRPM8 (EC50 for menthol = 100 µM) .
- Orexin Receptor Binding: Competitive radioligand assays with [3H]-SB-674042 .
Advanced: How to evaluate metabolic stability and metabolite identification?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
